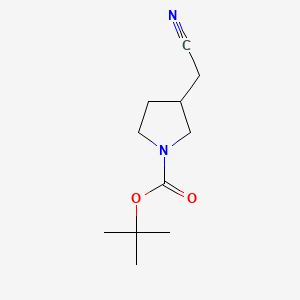

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: is a valuable building block in organic synthesis. It is particularly useful in the synthesis of pyrrolidine derivatives, which are prevalent in many bioactive compounds and pharmaceuticals . The tert-butyl group serves as a protective group that can be removed after the desired reactions have taken place, ensuring the integrity of the pyrrolidine structure throughout the synthetic process.

Chemoselective N-tert-Butoxycarbonylation

This compound has been identified as a green and chemoselective N-tert-butoxycarbonylation reagent. It is effective for the protection of amines in the synthesis of various organic molecules . The chemoselectivity is crucial for the high yield and purity of the desired products, making it a valuable reagent in medicinal chemistry.

Peptide Synthesis

In peptide synthesis, Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate can be used to introduce the tert-butyl protected amino group, which is a common protecting group for amines in peptide coupling reactions . This allows for the sequential addition of amino acids without unwanted side reactions.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which include many biologically active molecules, can be synthesized using this compound as an intermediate. Its cyanomethyl group can participate in various cyclization reactions to form diverse heterocyclic structures .

Material Science

In the field of material science, Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate can be used in the synthesis of novel ionic liquids. These ionic liquids have potential applications in electrochemistry, catalysis, and as solvents for chemical reactions .

Computational Chemistry

This compound is also relevant in computational chemistry, where it can be used in molecular modeling and simulations to predict the behavior of new molecules. Programs like Amber and GROMACS utilize such compounds for creating accurate models for simulations .

Industrial Production

The tert-butyl group’s ease of removal makes Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate a candidate for large-scale industrial production of complex organic molecules. Its stability and reactivity are beneficial for developing efficient and scalable synthetic routes .

Environmental Chemistry

Lastly, due to its potential as a green reagent, it may find applications in environmental chemistry. Its use in reactions that are carried out under mild conditions with minimal byproducts aligns with the principles of green chemistry .

特性

IUPAC Name |

tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBXZOFLWOERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679043 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

CAS RN |

142253-46-1 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。